4-Isothiocyanato-4-phenylbutanoic acid

Description

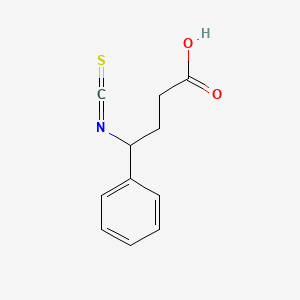

4-Isothiocyanato-4-phenylbutanoic acid is a specialized organic compound characterized by a butanoic acid backbone substituted with a phenyl group and an isothiocyanate (-N=C=S) functional group at the fourth carbon. This structure confers unique reactivity, particularly in nucleophilic addition and cross-coupling reactions, making it valuable in pharmaceutical synthesis and chemical derivatization.

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

4-isothiocyanato-4-phenylbutanoic acid |

InChI |

InChI=1S/C11H11NO2S/c13-11(14)7-6-10(12-8-15)9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14) |

InChI Key |

YLNGIGAFGIYUHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanato-4-phenylbutanoic acid typically involves the reaction of 4-phenylbutanoic acid with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 4-phenylbutanoic acid with thiophosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanato-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like N-bromophthalimide in an aqueous acetic acid medium.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.

Common Reagents and Conditions:

Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of thiourea derivatives.

Scientific Research Applications

4-Isothiocyanato-4-phenylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-isothiocyanato-4-phenylbutanoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This interaction can lead to the modification of protein function and the disruption of cellular processes, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-isothiocyanato-4-phenylbutanoic acid with compounds sharing its core butanoic acid structure or isothiocyanate functionality. Key differences in substituents, physicochemical properties, and applications are highlighted.

4-Sulfophenyl Isothiocyanate Sodium Salt (CAS 17614-69-6)

- Structure : Features a sulfophenyl group (-C₆H₄-SO₃Na) and isothiocyanate on the benzene ring.

- Key Properties: Water-soluble due to the sulfonate group, unlike the hydrophobic phenylbutanoic acid derivative.

- Applications : Used in protein labeling and bioconjugation due to its hydrophilic nature .

- Comparison: The sulfonate group enhances solubility in aqueous media, whereas the phenylbutanoic acid analog may exhibit better lipid membrane permeability.

4-tert-Butylphenyl Isothiocyanate (CAS 19241-24-8)

- Structure : Contains a tert-butyl (-C(CH₃)₃) group on the phenyl ring.

- Key Properties : Increased steric hindrance from the bulky tert-butyl group reduces reactivity in sterically demanding reactions.

- Applications : Serves as an intermediate in agrochemicals and polymers .

- Comparison: The tert-butyl group improves thermal stability but may limit synthetic versatility compared to the unsubstituted phenyl group in this compound.

Ethyl 3-oxo-4-phenylsulfanyl-butanoate (CAS 4671-68-5)

- Structure : Substituted with a phenylsulfanyl (-S-C₆H₅) group and an ester (-COOEt) at the third carbon.

- Key Properties : The ester group increases volatility, while the sulfanyl moiety participates in thiol-disulfide exchange reactions.

- Applications : Utilized in organic synthesis for thioether linkages .

- Comparison: The carboxylic acid group in this compound offers stronger hydrogen-bonding capacity, enhancing crystallinity and stability.

4-(Benzo[d]thiazol-2-ylamino)-4-oxobutanoic Acid (CAS 79888-43-0)

- Structure: Contains a benzothiazole-amino group and a ketone at the fourth carbon.

- Key Properties : LogP = 1.65, indicating moderate lipophilicity; density = 1.5 g/cm³.

- Applications: Potential use in medicinal chemistry due to the benzothiazole moiety’s bioactivity .

- Comparison: The isothiocyanate group in the target compound provides a more reactive site for covalent bonding compared to the benzothiazole-amino group.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity: The isothiocyanate group in this compound enables covalent modifications, similar to 4-sulfophenyl isothiocyanate, but with distinct solubility profiles.

- Synthetic Utility: Compared to ethyl 3-oxo-4-phenylsulfanyl-butanoate, the carboxylic acid group in the target compound facilitates salt formation and purification .

Q & A

Q. Basic Research Focus

- NMR : Analyze and spectra to verify the phenyl ring protons (6.5–7.5 ppm), butanoic acid chain (δ 2.5–3.5 ppm for CH groups), and the isothiocyanate carbon (δ 120–130 ppm) .

- IR : Confirm the isothiocyanate (-N=C=S) stretch at ~2050–2100 cm and carboxylic acid (-COOH) at ~2500–3300 cm .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (CHNOS) and characteristic fragmentation patterns (e.g., loss of COOH or SCN groups) .

What advanced strategies optimize reaction conditions for higher yields in the synthesis of this compound?

Q. Advanced Research Focus

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd or Cu) to facilitate coupling reactions between phenylboronic acids and isothiocyanate precursors, reducing side-product formation .

- Microwave-Assisted Synthesis : Shorten reaction times and improve regioselectivity by enhancing energy transfer in key steps (e.g., cyclization or substitution) .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

How can researchers resolve contradictions in spectroscopic or chromatographic data when characterizing this compound?

Q. Advanced Research Focus

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-Methoxyphenyl isothiocyanate) to identify anomalies in peak assignments .

- High-Resolution MS : Resolve ambiguities in molecular ion peaks caused by isotopic interference or matrix effects .

- Dynamic NMR Experiments : Use variable-temperature NMR to detect rotational barriers or conformational changes that might obscure signals .

What computational approaches are effective for predicting the reactivity and stability of this compound under varying conditions?

Q. Advanced Research Focus

- DFT Calculations : Model the electron density of the isothiocyanate group to predict nucleophilic attack sites or hydrolysis pathways .

- Retrosynthesis AI Tools : Leverage databases like Reaxys or Pistachio to design alternative synthetic routes and evaluate feasibility .

- Molecular Dynamics Simulations : Assess solvent interactions and thermal stability by simulating degradation pathways (e.g., decarboxylation or SCN group loss) .

What methodologies address purification challenges for this compound, particularly in separating polar byproducts?

Q. Advanced Research Focus

- Chromatographic Techniques : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to resolve polar impurities .

- Recrystallization Optimization : Test solvent mixtures (e.g., ethyl acetate/hexane) to improve crystal lattice formation and exclude residual amines or acids .

- Ion-Exchange Resins : Remove anionic byproducts (e.g., unreacted carboxylic acids) via strong cation-exchange cartridges .

How can researchers validate the biological activity of this compound while minimizing assay interference from its reactive functional groups?

Q. Advanced Research Focus

- Derivatization : Temporarily protect the isothiocyanate group with tert-butyloxycarbonyl (Boc) or benzyl groups during bioassays to prevent nonspecific reactions .

- Control Experiments : Include analogs lacking the isothiocyanate moiety to isolate its contribution to observed activity .

- Stability Studies : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) to quantify degradation before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.